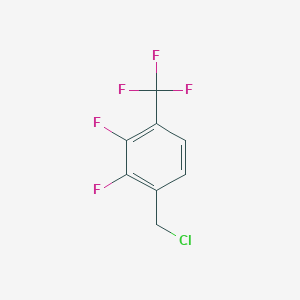

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

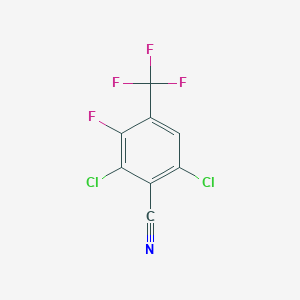

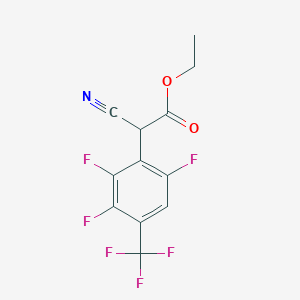

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride, also known as 2,3-Difluoro-4-trifluoromethylbenzyl chloride, is an organic compound belonging to the family of aryl halides. It is a colorless liquid with a characteristic odor and a melting point of -71 °C. This compound is used in a variety of industrial and scientific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reaction processes.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride-4-(trifluoromethyl)benzyl chloride has a number of scientific applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reaction processes. In addition, it is used in the synthesis of fluorinated heterocycles, such as fluoroquinolones, which are used as antibacterial agents. It is also used in the synthesis of fluorinated steroids, which are used as anti-inflammatory agents.

Wirkmechanismus

Target of Action

This compound is a derivative of benzyl chloride, which is a widely used chemical building block . Benzyl chloride is known to react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids , suggesting that MFCD29066684 might have similar reactivity.

Mode of Action

The mode of action of MFCD29066684 is likely to involve nucleophilic substitution reactions at the benzylic position . The chlorine atom attached to the benzylic carbon is a good leaving group, making this carbon susceptible to attack by nucleophiles . The presence of electron-withdrawing fluorine atoms on the benzene ring may enhance the reactivity of the benzylic carbon .

Biochemical Pathways

Based on its structural similarity to benzyl chloride, it may be involved in the synthesis of a variety of organic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could influence the action, efficacy, and stability of MFCD29066684. For example, the rate of its reactions with nucleophiles would be influenced by the pH of the environment . Its stability could be affected by temperature and exposure to light.

Vorteile Und Einschränkungen Für Laborexperimente

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride-4-(trifluoromethyl)benzyl chloride is a useful reagent for a variety of laboratory experiments. Its high reactivity and low toxicity make it an ideal choice for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. However, it is important to note that this compound is highly flammable and should be handled with caution. Additionally, it is important to use appropriate safety equipment and to dispose of any unused material in accordance with local regulations.

Zukünftige Richtungen

The potential future applications of 2,3-difluoro-4-(trifluoromethyl)benzyl chloride are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of fluorinated heterocycles and steroids. Additionally, it could be used in the synthesis of fluorinated polymers, which could be used in a variety of applications, such as in the production of medical devices and materials. Furthermore, it could be used in the synthesis of fluorinated surfactants, which could be used in a variety of industrial applications, such as in the production of detergents and cosmetics. Finally, it could be used in the synthesis of fluorinated dyes, which could be used in a variety of applications, such as in the production of textiles and paints.

Synthesemethoden

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride-4-(trifluoromethyl)benzyl chloride can be synthesized in a number of ways. One of the most commonly used methods is the reaction of 2,3-dichloro-4-trifluoromethylbenzene with potassium fluoride in anhydrous acetonitrile. This reaction produces a mixture of this compound and 2,3-difluoro-4-trifluoromethylbenzaldehyde. The product can then be purified by distillation.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLZVJDTUUXSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)